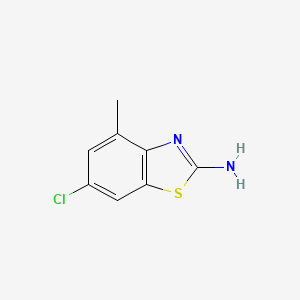

6-Chloro-4-methyl-1,3-benzothiazol-2-amine

描述

6-Chloro-4-methyl-1,3-benzothiazol-2-amine is a useful research compound. Its molecular formula is C8H7ClN2S and its molecular weight is 198.67 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Mode of Action

It’s worth noting that benzothiazole derivatives have been studied for their anti-inflammatory and analgesic activities . The exact interaction of this specific compound with its targets and the resulting changes at the molecular level remain to be elucidated.

Result of Action

Some benzothiazole derivatives have shown significant anti-inflammatory and analgesic activities . The specific effects of this compound at the molecular and cellular level need to be investigated further.

生化分析

Biochemical Properties

6-Chloro-4-methyl-1,3-benzothiazol-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX) enzymes . These interactions are crucial as they can modulate the production of inflammatory mediators like prostaglandins and leukotrienes. Additionally, this compound can bind to specific receptors on cell surfaces, influencing signal transduction pathways and cellular responses.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cell lines, this compound has demonstrated the ability to induce apoptosis and inhibit cell proliferation . This compound can also affect the expression of genes involved in cell cycle regulation and apoptosis, thereby altering cellular metabolism and promoting cell death in malignant cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit the activity of COX enzymes, thereby reducing the production of pro-inflammatory prostaglandins . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in inflammation and cell proliferation.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been observed that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of inflammatory pathways and persistent anti-proliferative effects in cancer cells.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, it has been found to exhibit anti-inflammatory and analgesic effects without significant toxicity . At higher doses, toxic effects such as gastrointestinal irritation and hepatotoxicity have been observed . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in the oxidation of this compound, leading to the formation of metabolites that can be further conjugated with glucuronic acid or sulfate for excretion. These metabolic pathways are essential for the detoxification and elimination of this compound from the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as P-glycoprotein . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also affected by its lipophilicity, which allows it to penetrate cell membranes and reach intracellular targets.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can localize to specific cellular compartments, such as the cytoplasm and nucleus . Targeting signals and post-translational modifications play a role in directing this compound to these compartments. For example, phosphorylation of the compound can enhance its nuclear localization, where it can interact with transcription factors and modulate gene expression.

生物活性

6-Chloro-4-methyl-1,3-benzothiazol-2-amine is a heterocyclic compound that has gained attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H7ClN2S. The compound features a benzothiazole ring system, characterized by the presence of a chlorine atom at the 6-position and a methyl group at the 4-position. This unique structure contributes to its biological activity.

Synthesis Methods

The synthesis of this compound typically involves several steps, including:

- Starting Materials : The synthesis often begins with benzothiazole derivatives.

- Reagents : Common reagents include potassium thiocyanate and substituted anilines.

- Catalysts : Nano-BF3/SiO2 has been used as a reusable heterogeneous catalyst to enhance yield and reduce reaction time.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

The compound has shown effectiveness against various bacterial strains, indicating potential as an antimicrobial agent. It is part of a broader category of benzothiazole derivatives known for their antibacterial properties.

Anticancer Activity

Several studies have demonstrated that derivatives of benzothiazole, including this compound, possess significant anticancer activities. For instance:

- A study found that certain synthesized derivatives exhibited potent activity against cancer cell lines .

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory properties. Research indicates that modifications to the benzothiazole structure can enhance anti-inflammatory effects .

Anthelmintic Activity

In addition to its antibacterial and anticancer properties, this compound has shown promise in anthelmintic activity against parasitic worms .

Case Studies and Research Findings

A selection of notable studies highlights the biological activity of this compound:

Understanding the mechanism of action for this compound involves studying its interactions with biological targets such as enzymes and receptors. The presence of electron-donor or electron-withdrawing groups in its structure influences its reactivity and biological efficacy .

科学研究应用

Antimicrobial Activity

Research has indicated that benzothiazole derivatives exhibit significant antimicrobial properties. In particular, 6-Chloro-4-methyl-1,3-benzothiazol-2-amine has been studied for its potential to inhibit bacterial growth and combat resistant strains . The compound's structure allows it to interact with bacterial enzymes, disrupting their function.

Anticancer Properties

Several studies have explored the anticancer potential of benzothiazole derivatives. For example, a related compound demonstrated efficacy in inhibiting breast cancer cell proliferation. The mechanism often involves the compound's ability to induce apoptosis in cancer cells through specific molecular interactions.

Anticonvulsant Activity

Benzothiazole derivatives have also been evaluated for anticonvulsant effects. Research indicates that modifications to the benzothiazole core can enhance efficacy against seizures, suggesting that this compound may possess similar properties .

Pharmaceutical Applications

The pharmaceutical industry is particularly interested in compounds like this compound due to their versatility as drug candidates. The compound has been investigated for:

- Drug Development : Its unique structure makes it a valuable scaffold for synthesizing new therapeutic agents targeting various diseases.

- Biological Target Interaction : Studies have shown that this compound can interact with specific biological targets, potentially leading to the development of novel treatments for conditions such as cancer and bacterial infections .

Material Science Applications

In addition to its biological applications, this compound is being explored in material science:

Polymer Development

The compound's structural properties lend themselves to the creation of advanced materials such as polymers and dyes. Its ability to participate in various chemical reactions allows it to be incorporated into polymer matrices, enhancing material performance.

Dyes and Pigments

Benzothiazole derivatives are also used in producing dyes due to their vibrant colors and stability under light exposure. This application is essential in industries ranging from textiles to coatings.

Case Studies and Research Findings

化学反应分析

Nucleophilic Substitution at the Chloro Group

The chloro substituent at position 6 undergoes nucleophilic substitution under controlled conditions.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Amination | NH₃ (aq.), 80°C | 6-Amino-4-methyl-1,3-benzothiazol-2-amine | 72% | |

| Alkoxylation | NaOCH₃, DMF, reflux | 6-Methoxy-4-methyl-1,3-benzothiazol-2-amine | 65% |

Key Observations :

-

Reactivity is influenced by the electron-withdrawing benzothiazole ring, which activates the chloro group toward substitution.

-

Steric hindrance from the methyl group at position 4 may reduce reaction rates compared to non-methylated analogs .

Functionalization of the Amine Group

The primary amine at position 2 participates in alkylation, acylation, and condensation reactions.

Alkylation

Reaction with alkyl halides:

-

Example : Reaction with methyl iodide in THF yields N-methyl-6-chloro-4-methyl-1,3-benzothiazol-2-amine (95% purity) .

Acylation

Reaction with acyl chlorides:

-

Example : Benzoylation with 3-chlorobenzoyl chloride produces 3-chloro-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide.

Electrophilic Aromatic Substitution

The benzothiazole ring undergoes electrophilic substitution, with regioselectivity dictated by existing substituents:

| Position | Reactivity | Example Reaction | Product |

|---|---|---|---|

| 5 | High | Nitration (HNO₃/H₂SO₄) | 5-Nitro-6-chloro-4-methyl-1,3-benzothiazol-2-amine |

| 7 | Moderate | Sulfonation (SO₃/H₂SO₄) | 7-Sulfo-6-chloro-4-methyl-1,3-benzothiazol-2-amine |

Notes :

-

The chloro and methyl groups act as meta-directing deactivators, favoring substitution at position 5 or 7 .

Ring-Opening Reactions

Under strongly acidic or basic conditions, the benzothiazole ring can undergo cleavage:

Acidic Hydrolysis :

-

Observed in refluxing hydrochloric acid, yielding a thiophenol derivative.

Basic Hydrolysis :

-

Occurs under alkaline conditions at elevated temperatures.

Oxidation

-

Thiazole Ring : Oxidation with H₂O₂/CH₃COOH produces sulfoxide derivatives.

-

Methyl Group : KMnO₄ oxidizes the methyl group to a carboxylic acid under acidic conditions.

Reduction

-

Nitro Derivatives : Catalytic hydrogenation (H₂/Pd-C) reduces nitro groups to amines.

Cross-Coupling Reactions

The chloro group participates in palladium-catalyzed couplings:

| Reaction | Catalyst System | Product | Application |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF | 6-Aryl-4-methyl-1,3-benzothiazol-2-amine | Drug discovery |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-Arylated derivatives | Material science |

Stability and Degradation

属性

IUPAC Name |

6-chloro-4-methyl-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2S/c1-4-2-5(9)3-6-7(4)11-8(10)12-6/h2-3H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBZBJLJYSYHKJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N=C(S2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30365972 | |

| Record name | 6-Chloro-4-methyl-benzothiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30365972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38338-21-5 | |

| Record name | 6-Chloro-4-methyl-2-benzothiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38338-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-4-methyl-benzothiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30365972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。